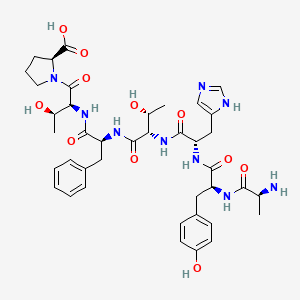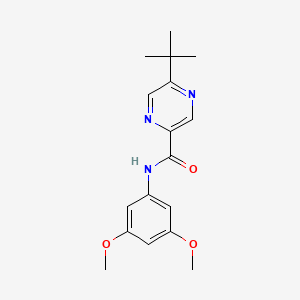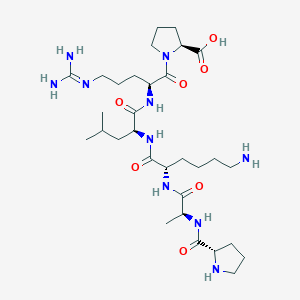
L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-アラニル-L-チロシル-L-ヒスチジル-L-トレオニル-L-フェニルアラニル-L-トレオニル-L-プロリンは、アミノ酸配列からなるペプチド化合物です。このようなペプチドは、様々な生物学的プロセスにおいて不可欠であり、科学研究、医学、および産業において重要な用途を有しています。
準備方法
合成経路と反応条件
L-アラニル-L-チロシル-L-ヒスチジル-L-トレオニル-L-フェニルアラニル-L-トレオニル-L-プロリンの合成は、通常、固相ペプチド合成(SPPS)を用いて行われます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには以下が含まれます。
カップリング反応: 各アミノ酸は活性化され、成長中のペプチド鎖に結合されます。
脱保護: アミノ酸の保護基は、次のカップリング反応を行うために除去されます。
切断: 完成したペプチドは樹脂から切断され、精製されます。
工業生産方法
工業的な環境では、L-アラニル-L-チロシル-L-ヒスチジル-L-トレオニル-L-フェニルアラニル-L-トレオニル-L-プロリンのようなペプチドの生産は、自動ペプチド合成装置を使用してスケールアップすることができます。これらの機械はSPPSプロセスを合理化し、高収率と純度を保証します。さらに、組換えDNA技術を含むバイオテクノロジー的方法を用いて、微生物系でペプチドを生産することができます。
化学反応の分析
反応の種類
L-アラニル-L-チロシル-L-ヒスチジル-L-トレオニル-L-フェニルアラニル-L-トレオニル-L-プロリンは、以下を含む様々な化学反応を起こすことができます。
酸化: この反応は、チロシンやヒスチジンなどのアミノ酸の側鎖を修飾することができます。
還元: 還元反応は、存在する場合、ジスルフィド結合に影響を与える可能性があります。
置換: アミノ酸残基を置換して、ペプチドの特性を変えることができます。
一般的な試薬と条件
酸化剤: 過酸化水素、ヨウ素。
還元剤: ジチオスレイトール(DTT)、β-メルカプトエタノール。
置換試薬: 様々なアミノ酸誘導体。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、チロシンの酸化はジチロシンの形成につながる可能性があり、還元はジスルフィド結合を切断し、線状ペプチドにつながる可能性があります。
科学研究における用途
L-アラニル-L-チロシル-L-ヒスチジル-L-トレオニル-L-フェニルアラニル-L-トレオニル-L-プロリンは、科学研究において様々な用途を有しています。
化学: ペプチド合成と反応を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスとシグナル伝達経路における役割について調査されています。
医学: その生物活性により、潜在的な治療的用途が期待されています。
産業: ペプチドベースの材料や製品の開発に使用されています。
科学的研究の応用
L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactivity.
Industry: Utilized in the development of peptide-based materials and products.
作用機序
L-アラニル-L-チロシル-L-ヒスチジル-L-トレオニル-L-フェニルアラニル-L-トレオニル-L-プロリンの作用機序は、特定の分子標的と経路との相互作用を含みます。ペプチドは受容体や酵素に結合して、それらの活性を調節し、生物学的プロセスに影響を与えることができます。例えば、細胞表面受容体に相互作用して、細胞内シグナル伝達カスケードをトリガーすることがあります。
類似化合物との比較
類似化合物
- L-アラニル-L-チロシン
- L-アラニル-L-グルタミン
- L-アラニル-L-ヒスチジン
独自性
L-アラニル-L-チロシル-L-ヒスチジル-L-トレオニル-L-フェニルアラニル-L-トレオニル-L-プロリンは、特定のアミノ酸配列により、独特の構造的および機能的特性を付与されるため、独自です。類似化合物と比較して、異なる生物活性、安定性、溶解性を示す場合があり、研究や産業における特定の用途に適しています。
特性
CAS番号 |
527736-58-9 |
|---|---|
分子式 |
C40H53N9O11 |
分子量 |
835.9 g/mol |
IUPAC名 |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C40H53N9O11/c1-21(41)34(53)44-28(17-25-11-13-27(52)14-12-25)35(54)45-30(18-26-19-42-20-43-26)37(56)47-32(22(2)50)38(57)46-29(16-24-8-5-4-6-9-24)36(55)48-33(23(3)51)39(58)49-15-7-10-31(49)40(59)60/h4-6,8-9,11-14,19-23,28-33,50-52H,7,10,15-18,41H2,1-3H3,(H,42,43)(H,44,53)(H,45,54)(H,46,57)(H,47,56)(H,48,55)(H,59,60)/t21-,22+,23+,28-,29-,30-,31-,32-,33-/m0/s1 |
InChIキー |
WJWQKZHCFNPIBR-IOVUFKTMSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C)N)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)




![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)


